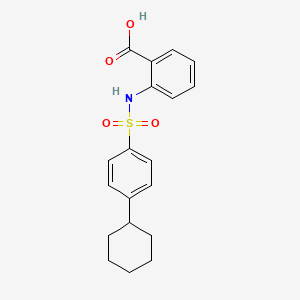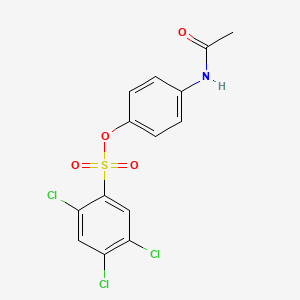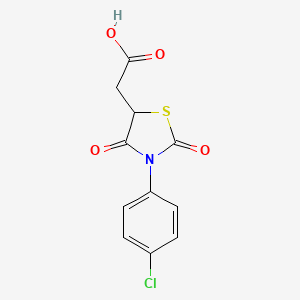![molecular formula C21H21N5O B15107816 2-methyl-N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-4-carboxamide](/img/structure/B15107816.png)
2-methyl-N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core, a triazolopyridine moiety, and a carboxamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazolopyridine Moiety: The triazolopyridine moiety can be synthesized through a cyclization reaction involving a suitable pyridine derivative and a triazole precursor under acidic or basic conditions.
Quinoline Core Synthesis: The quinoline core can be synthesized via a Friedländer reaction, which involves the condensation of an aniline derivative with a ketone or aldehyde in the presence of an acid catalyst.
Coupling Reaction: The triazolopyridine moiety is then coupled with the quinoline core through a nucleophilic substitution reaction, typically using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction, where the amine group of the triazolopyridine-quinoline intermediate reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
2-methyl-N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using reagents like sodium azide or sodium methoxide, electrophilic substitution using reagents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield partially or fully reduced derivatives.
科学研究应用
2-methyl-N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antiviral, antimicrobial, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Biological Research: The compound is used in biological assays to study its effects on cellular processes, including cell proliferation, apoptosis, and signal transduction pathways.
Chemical Biology: Researchers use the compound to investigate its interactions with biomolecules such as proteins, nucleic acids, and lipids, providing insights into its mechanism of action.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the development of new materials, catalysts, and chemical sensors.
作用机制
The mechanism of action of 2-methyl-N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-4-carboxamide involves its interaction with specific molecular targets within cells. The compound can intercalate into DNA, disrupting the replication and transcription processes, leading to cell cycle arrest and apoptosis. Additionally, it can inhibit specific enzymes and signaling pathways, contributing to its antiviral, antimicrobial, and anticancer activities.
相似化合物的比较
Similar Compounds
1,2,4-triazolo[4,3-a]quinoxaline: A compound with a similar triazole and quinoxaline structure, known for its antiviral and antimicrobial activities.
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine: A compound with a triazole and thiadiazine structure, studied for its anticancer and antimicrobial properties.
1,2,4-triazolo[4,3-a]pyrazine: A compound with a triazole and pyrazine structure, known for its kinase inhibitory activities and potential as an anticancer agent.
Uniqueness
2-methyl-N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-4-carboxamide is unique due to its specific combination of a quinoline core, triazolopyridine moiety, and carboxamide group. This unique structure allows it to interact with a diverse range of biological targets, making it a versatile compound for various scientific research applications.
属性
分子式 |
C21H21N5O |
|---|---|
分子量 |
359.4 g/mol |
IUPAC 名称 |
2-methyl-N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C21H21N5O/c1-13(2)19(20-25-24-18-10-6-7-11-26(18)20)23-21(27)16-12-14(3)22-17-9-5-4-8-15(16)17/h4-13,19H,1-3H3,(H,23,27) |
InChI 键 |
LFKGGUCPGXZIFI-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)NC(C3=NN=C4N3C=CC=C4)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylpropanamide](/img/structure/B15107742.png)
![3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B15107749.png)
![3-{[(3-Oxo-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-2-yl)acetyl]amino}benzoic acid](/img/structure/B15107753.png)

![ethyl 4-[2,5-dioxo-3-(4H-1,2,4-triazol-3-ylsulfanyl)pyrrolidin-1-yl]benzoate](/img/structure/B15107773.png)

amine](/img/structure/B15107786.png)
![2-(4-methoxybenzyl)-9-(3-methoxyphenyl)-8-methyl-2,3-dihydro-1H-[1,3]oxazino[5,6-f]quinazolin-10(9H)-one](/img/structure/B15107794.png)
![1-(2-Chlorophenyl)-3-[(3-methylphenyl)amino]azolidine-2,5-dione](/img/structure/B15107800.png)
![2-(dipropylamino)-7-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15107805.png)
![2,2-dimethyl-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide](/img/structure/B15107811.png)

![2-Butoxy-5-chloro-4-methyl-1-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene](/img/structure/B15107830.png)
![N-[(2Z)-3-(2,3-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B15107832.png)
